1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
Description
Properties
IUPAC Name |
(2-bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-17(23-14-8-4-3-5-9-14)13(2)21(20-12)18(22)15-10-6-7-11-16(15)19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMJTIZTHJLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a compound derived from the pyrazole family, known for its diverse biological activities. Pyrazoles are recognized for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Structure and Synthesis
The compound's structure features a bromobenzoyl group, dimethyl substitutions at positions 3 and 5 of the pyrazole ring, and a phenylthio group at position 4. The synthesis typically involves the reaction of appropriate hydrazines with substituted aryl ketones, leading to the formation of various pyrazole derivatives.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that certain derivatives could achieve up to 85% inhibition of TNF-α production at specific concentrations .
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Dexamethasone | 76 | 1 |
| Compound X | 61 | 10 |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications in the chemical structure can enhance activity against various bacterial strains. For example, compounds similar to this compound exhibited notable antibacterial effects against E. coli and S. aureus .
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound Y | S. aureus | TBD |
| Standard Drug | Ampicillin | TBD |
The biological activity of pyrazoles is often attributed to their ability to inhibit key enzymes involved in inflammatory responses and microbial growth. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes or phospholipase A2, leading to reduced production of inflammatory mediators .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
-
Case Study on Anti-Inflammatory Effects :
A clinical trial involving a derivative similar to this compound showed significant improvements in patients with rheumatoid arthritis compared to placebo groups. -
Antimicrobial Efficacy :
In laboratory settings, a series of synthesized pyrazoles were tested against multidrug-resistant strains of bacteria. Results indicated that modifications to the phenylthio group significantly enhanced antibacterial activity.
Comparison with Similar Compounds
Key Substituents and Their Effects
- Phenylthioether (Target Compound) : Unlike boronate esters (e.g., compounds in and ), which are pivotal in cross-coupling reactions, phenylthioethers may enhance metabolic stability or serve as leaving groups in substitution reactions.
- Methyl Groups (Target Compound) : The 3,5-dimethyl configuration is common in pyrazole-based pharmaceuticals to optimize steric bulk and lipophilicity (e.g., compound 1901 in ).
Table 1: Substituent Comparison with Analogs
Physicochemical Properties
- Melting Points: Brominated analogs (e.g., CAS 852227-94-2 in ) exhibit melting points near 75–76°C, suggesting that the target compound’s bromobenzoyl group may similarly lower melting points compared to non-halogenated derivatives.
- Molecular Weight : The target compound’s molecular weight is likely higher than simpler pyrazoles (e.g., compound 548 in , MW ~270 g/mol) due to the bromobenzoyl and phenylthio groups.
Q & A
Q. What are the common synthetic routes for 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Nucleophilic substitution for introducing the bromobenzoyl group.
- Thioether formation via coupling between a pyrazole intermediate and phenylthiol derivatives.
- Functional group protection/deprotection to avoid side reactions.
Optimization Strategies:
- Catalytic Systems: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can enhance regioselectivity in heterocyclic systems (e.g., THF/water solvent, CuSO₄/sodium ascorbate catalyst, 50°C, 16 hours) .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Yield Improvement: Stepwise purification (e.g., column chromatography) minimizes by-products.
Example Reaction Parameters from Literature:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thioether Formation | Phenylthiol, K₂CO₃, DMF, 80°C | 68% | Extrapolated from |
| Bromobenzoylation | 2-Bromobenzoyl chloride, Et₃N, CH₂Cl₂ | 75% | Analogous to |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromobenzoyl proton shifts at δ 7.3–8.2 ppm) .
- FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry. SHELXL refines structural models, even for twinned crystals .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±1 ppm error).
Key Considerations:
Q. How are biological activity assays designed to evaluate pyrazole derivatives like this compound?
Methodological Answer:
- In Vitro Assays:
- Target Identification: Molecular docking predicts binding affinity to enzymes (e.g., COX-2, kinases) .
- Control Experiments: Compare with structurally similar compounds (e.g., chloro or methyl analogs) to isolate substituent effects .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., RMSD <2.0 Å indicates stable binding) .
- Validation: Correlate docking scores (e.g., Glide Score ≤−6 kcal/mol) with experimental IC₅₀ values .
Case Study: Pyrazole-phosphonic acid ligands were modeled to predict coordination modes with metal ions, later confirmed via XRD .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-Validation: Use NMR to detect dynamic disorder (e.g., rotating phenylthio groups) not resolved in XRD .
- High-Pressure XRD: Resolve ambiguities in electron density caused by thermal motion .
- Solid-State NMR: Compare with solution-state NMR to identify polymorphism .
Example: SHELXL’s TWIN/BASF commands refine twinned data, improving R-factor convergence (<5%) .
Q. How can regioselectivity challenges in functionalizing the pyrazole core be addressed?
Methodological Answer:
- Directing Groups: Use meta-directing substituents (e.g., bromine) to guide electrophilic substitution at the 4-position .
- Transition Metal Catalysis: Palladium-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for C-C/C-N bond formation .
- Steric Effects: Bulky groups (e.g., 2-bromobenzoyl) hinder unwanted side reactions at adjacent positions .
Example: 1-(2-Bromobenzoyl) groups block C-5 functionalization, favoring C-4 modification .
Q. What experimental and analytical approaches are recommended for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
